2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole
Overview
Description
“2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole” is a chemical compound with a complex structure that includes an indole nucleus. Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains a benzenoid nucleus and has 10 π-electrons . The specific molecular structure of “2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole” is not detailed in the retrieved information.Scientific Research Applications
Cancer Treatment
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .
Antimicrobial Activity
Indole derivatives, including the compound , have shown potential as antimicrobial agents . They can be effective against a variety of microorganisms, providing a promising avenue for the development of new antimicrobial drugs .
Anti-Inflammatory and Analgesic Activities
Compounds containing benzothiazole, such as the one , have been evaluated for their in vivo anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions characterized by inflammation and pain .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This broad-spectrum activity makes them valuable in the field of medicinal chemistry .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . They have been found to inhibit the activity of certain viruses, suggesting potential applications in antiviral therapy .
Antioxidant Activity
Indole derivatives have also been found to possess antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Future Directions
Indole derivatives have immense potential for therapeutic applications due to their diverse biological activities . Therefore, further exploration and development of “2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole” and similar compounds could be a promising direction for future research.
properties
IUPAC Name |
1,3-benzothiazol-2-yl-(1-methyl-2-phenylindol-3-yl)diazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4S/c1-26-18-13-7-5-11-16(18)20(21(26)15-9-3-2-4-10-15)24-25-22-23-17-12-6-8-14-19(17)27-22/h2-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETMKSSZMOPVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=NC5=CC=CC=C5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743285 | |
Record name | 2-[(E)-(1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole | |
CAS RN |
55773-66-5 | |
Record name | 2-[(E)-(1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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